molecular formula C8H10N2O3 B8612858 Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate CAS No. 604000-36-4

Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate

Cat. No. B8612858
M. Wt: 182.18 g/mol
InChI Key: RAAFTJJISHUISS-UHFFFAOYSA-N
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Patent
US08314240B2

Procedure details

435 mg of 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid was dissolved in 11.0 mL of dimethoxyethane, and 0.424 mL of 4-methylmorpholine and 0.531 ml, of isobutyl chloroformate were added thereto at 0° C. After stirring at 0° C. for 2 hours, a suspension of 294 mg of sodium borohydride in water (2.50 mL) was added to the reaction liquid, followed by further stiffing at 0° C. for 20 minutes. To the reaction liquid was added water, followed by extraction with ethyl acetate, and the organic layer was washed with saturated brine and then dried over anhydrous magnesium sulfate. The solvent was evaporated and the obtained residue was purified by silica gel column chromatography (chloroform:methanol=97:3 to 90:10) to obtain 184 mg of ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate.
Quantity
435 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0.424 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
294 mg
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:11]=[N:10][C:9]([C:12](O)=[O:13])=[CH:8][CH:7]=1)=[O:5])[CH3:2].CN1CCOCC1.ClC(OCC(C)C)=O.[BH4-].[Na+]>C(COC)OC.O>[OH:13][CH2:12][C:9]1[N:10]=[N:11][C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])=[CH:7][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
435 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C(N=N1)C(=O)O
Name
Quantity
11 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
0.424 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
294 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
ADDITION
Type
ADDITION
Details
was added to the reaction liquid
WAIT
Type
WAIT
Details
followed by further stiffing at 0° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
To the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (chloroform:methanol=97:3 to 90:10)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=CC=C(N=N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 184 mg
YIELD: CALCULATEDPERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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